molecular formula C8H6N2O4S2 B11807662 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole

2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole

Cat. No.: B11807662
M. Wt: 258.3 g/mol
InChI Key: OZMDHFCNDSAOBW-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole is a chemical compound with the molecular formula C8H6N2O4S2 It is a derivative of benzo[d]thiazole, characterized by the presence of a methylsulfonyl group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole typically involves the nitration of 2-(Methylsulfonyl)benzo[d]thiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfonyl)benzo[d]thiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzo[d]thiazole: Lacks the methylsulfonyl group, which affects its solubility and reactivity.

    2-(Methylsulfonyl)-4-nitrobenzo[d]thiazole: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness

2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H6N2O4S2

Molecular Weight

258.3 g/mol

IUPAC Name

2-methylsulfonyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O4S2/c1-16(13,14)8-9-6-4-5(10(11)12)2-3-7(6)15-8/h2-4H,1H3

InChI Key

OZMDHFCNDSAOBW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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